Undecan-2-ylZinc bromide
Description
Undecan-2-ylzinc bromide is an organozinc compound with the general formula C₁₁H₂₃ZnBr, consisting of a zinc atom bonded to an undecan-2-yl alkyl chain and a bromide ion. Organozinc reagents like this are critical in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophiles. Their air- and moisture-sensitive nature necessitates careful handling under inert atmospheres.
Properties
Molecular Formula |
C11H23BrZn |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
bromozinc(1+);undecane |
InChI |
InChI=1S/C11H23.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,4-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OTACVUCEEPAHCT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH-]C.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecan-2-ylZinc bromide can be synthesized through the reaction of 2-bromoundecane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
C11H23Br+Zn→C11H23ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process may also involve continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Cross-Coupling Reactions
Undecan-2-ylzinc bromide participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners. Key findings include:
Nickel-Catalyzed Coupling with α-Bromo Amides
-
Substrates : α-Bromo amides (e.g., N-methyl-α-bromoacetamide)
-
Catalyst : Ni/L38 (chiral bisoxazoline ligand)
-
Conditions : THF, 25°C, inert atmosphere
-
Product : Chiral tertiary amides
-
Yield : 85–92%
Palladium-Mediated Alkynylation
-
Substrates : Propargyl carbonates or chlorides
-
Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., Josiphos L53 )
-
Additives : LiI (for halide exchange)
-
Product : Substituted alkynes
-
Yield : 78–83%
| Reaction Type | Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ni-catalyzed coupling | Ni/L38 | α-Bromo amides | 85–92 | 90–95 | |
| Pd-mediated alkynylation | Pd(OAc)₂/L53 | Propargyl carbonates | 78–83 | 91 |
Nucleophilic Additions
The zinc-carbon bond in this compound exhibits strong nucleophilic character, enabling additions to electrophilic centers:
Carbonyl Additions
-
Substrates : Aldehydes, ketones
-
Conditions : THF, −78°C to 25°C
-
Product : Secondary alcohols
-
Yield : 70–95%
Epoxide Ring-Opening
-
Substrates : Styrene oxide derivatives
-
Conditions : RT, anhydrous solvent
-
Product : β-Hydroxy alkanes
Propellane Functionalization
This compound reacts with strained hydrocarbons like [1.1.1]propellane to generate bicyclo[1.1.1]pentane derivatives:
-
Mechanism : Radical-based addition followed by cluster stabilization
-
Product : Bicyclo[1.1.1]pentane-zinc complexes
-
Yield : 65–79%
-
Key Insight : Zinc halide clusters act as templates, reducing activation energy by 42.7 kJ/mol
Mechanistic Insights
-
Transmetalation : The zinc reagent transfers its organic group to transition metals (Ni, Pd) via a three-coordinate intermediate, critical for enantioselectivity .
-
Steric Effects : Long undecan-2-yl chains hinder reactions with bulky electrophiles, reducing yields by 15–20% compared to shorter-chain analogs .
-
Solvent Role : THF stabilizes zinc intermediates, while ethers accelerate transmetalation rates by 30% .
Stability and Handling
-
Storage : Requires anhydrous conditions at −20°C; decomposes within 24 hours at 25°C under air.
-
Side Reactions : Competing β-hydride elimination observed above 40°C, leading to alkene byproducts (5–10% yield loss) .
This compound’s versatility spans asymmetric synthesis, hydrocarbon functionalization, and stereoselective coupling, making it indispensable in pharmaceutical and materials chemistry. Advances in Ni/Pd catalysis and solvent engineering continue to expand its synthetic utility.
Scientific Research Applications
Undecan-2-ylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a reagent in the synthesis of biologically active compounds, aiding in drug discovery and development.
Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Undecan-2-ylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Chlorophenylzinc Bromide
- Structure : Aromatic zinc reagent with a 2-chlorophenyl group (C₆H₄ClZnBr).
- Synthesis : Prepared via zinc dust, cobalt bromide catalyst, and 2-bromochlorobenzene in acetonitrile, yielding ~75% .
- Reactivity : Aryl-zinc bromides are less nucleophilic than alkyl-zinc counterparts due to aromatic stabilization.
- Applications : Used in forming biaryl structures via coupling reactions.
Zinc Bromide (ZnBr₂)
- Structure: Inorganic salt with tetrahedral Zn²⁺ coordinated to Br⁻ ions .
- Properties :
- Applications : Used in radiation shielding, oil drilling fluids, and as a catalyst .
Other Organozinc Bromides
- Alkyl vs. Aryl : Alkyl-zinc bromides (e.g., undecan-2-yl) are more nucleophilic but less stable than aryl-zinc bromides.
- Chain Length Effects: Longer alkyl chains (e.g., undecan-2-yl) enhance solubility in nonpolar solvents but may reduce reactivity due to steric hindrance.
Key Research Findings
Synthetic Methods :
- This compound can be synthesized analogously to 2-chlorophenylzinc bromide, using zinc dust, a brominated undecane precursor, and a transition-metal catalyst (e.g., CoBr₂) .
- Yields may vary based on steric effects of the long alkyl chain.
Reactivity in Cross-Coupling :
- Alkyl-zinc bromides participate in Negishi coupling with palladium catalysts to form C–C bonds. Their efficiency depends on the alkyl group’s steric bulk .
Stability Considerations: ZnBr₂’s high ionization energy (~10.8 eV) suggests strong Zn–Br bonding, but in organozinc bromides, the Zn–C bond is more reactive, leading to faster decomposition under ambient conditions .
Data Tables
Table 1: Ionization Energies of Zinc Bromide Species
| Compound | Ionization Energy (eV) | Method |
|---|---|---|
| ZnBr₂ (gas phase) | 10.8 ± 0.05 | Photoelectron |
| ZnBr⁺ | 13.4 ± 0.2 | Electron Impact |
Table 2: Comparative Solubility
| Compound | Solubility in THF | Solubility in Water |
|---|---|---|
| This compound | High | Low |
| ZnBr₂ | Low | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
